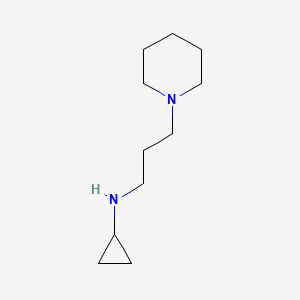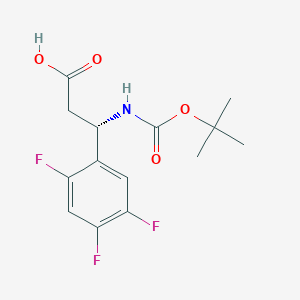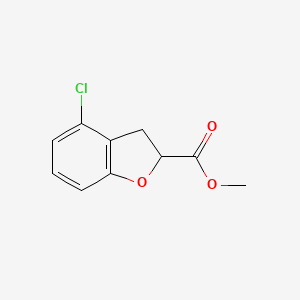
n-(3-(Piperidin-1-yl)propyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(3-(Piperidin-1-yl)propyl)cyclopropanamine: is a chemical compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(piperidin-1-yl)propyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
化学反応の分析
Types of Reactions:
Oxidation: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug discovery .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their analgesic, antipsychotic, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .
作用機序
The mechanism of action of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
n-(3-(Piperidin-1-yl)propyl)cyclooctanamine: Similar structure but with a cyclooctane ring instead of cyclopropane.
1-(3-(Piperidin-1-yl)propyl)-4-arylpiperidines: These compounds have an aryl group attached to the piperidine ring, offering different biological activities.
Uniqueness: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C11H22N2 |
|---|---|
分子量 |
182.31 g/mol |
IUPAC名 |
N-(3-piperidin-1-ylpropyl)cyclopropanamine |
InChI |
InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-4-7-12-11-5-6-11/h11-12H,1-10H2 |
InChIキー |
WAFKTLOEBXCNQN-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCNC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13640766.png)




![5-[4-[3,5-bis[4-(3,5-diformylphenyl)phenyl]phenyl]phenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13640812.png)


![5'-Iodospiro[cyclobutane-1,3'-indoline]](/img/structure/B13640819.png)
